N-[1-(4-isopropylphenyl)ethyl]-2-methyl-2-(2-nitrophenoxy)propanamide
Overview
Description
N-[1-(4-isopropylphenyl)ethyl]-2-methyl-2-(2-nitrophenoxy)propanamide is a useful research compound. Its molecular formula is C21H26N2O4 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.18925731 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacokinetics and Metabolism of Selective Androgen Receptor Modulators
Research involving compounds structurally related to N-[1-(4-isopropylphenyl)ethyl]-2-methyl-2-(2-nitrophenoxy)propanamide, such as S-1, a potent selective androgen receptor modulator (SARM), reveals insights into their pharmacokinetics and metabolism. S-1 demonstrated low clearance, moderate volume distribution, and extensive metabolism in preclinical rat models, highlighting its potential for therapeutic applications in androgen-dependent diseases. This study provides a framework for understanding how structurally similar compounds might behave in biological systems, emphasizing the importance of metabolic profiling and pharmacokinetics in drug development (Wu et al., 2006).
Biotransformations Catalyzed by Microbial Enzymes
The study of 4-Ethylphenol methylenehydroxylase from Pseudomonas putida JD1, which acts on a range of 4-alkylphenols, demonstrates the enzyme's ability to produce chiral alcohols through biotransformation. This research illustrates the potential of microbial enzymes to modify chemical compounds, including those similar to this compound, for applications in biocatalysis and the synthesis of chiral intermediates (Hopper & Cottrell, 2003).
Antioxidant Properties and Metabolic Pathways
Investigations into the antioxidant properties of propofol and its derivatives, including their effects on lipid peroxidation and reactivity with radicals, provide a basis for evaluating the antioxidant potential of related compounds. Such studies can guide the design and synthesis of new molecules with improved antioxidant capabilities, relevant to mitigating oxidative stress-related diseases (Rigobello et al., 2004).
Catalytic Reactions and Environmental Applications
Research into polymer-supported systems for catalytic reactions, such as the (electro-)catalytic reduction of nitrophenol, highlights the utility of such systems in environmental applications, including water treatment and pollution remediation. These studies underscore the potential of this compound analogs in developing new materials for environmental catalysis and degradation of hazardous substances (Sivakumar & Phani, 2011).
Properties
IUPAC Name |
2-methyl-2-(2-nitrophenoxy)-N-[1-(4-propan-2-ylphenyl)ethyl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-14(2)16-10-12-17(13-11-16)15(3)22-20(24)21(4,5)27-19-9-7-6-8-18(19)23(25)26/h6-15H,1-5H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEDLGPJMGSQFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)NC(=O)C(C)(C)OC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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